REACTION_SMILES
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[CH3:14][CH2:15][OH:16].[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:10][C:11]#[N:12])[cH:7][cH:8][cH:9]1.[ClH:1].[NH3:13]>>[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:10][C:11](=[NH:12])[NH2:13])[cH:7][cH:8][cH:9]1.[ClH:1]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CC#N)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
|
Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N
|
Name
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|
Type
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product
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Smiles
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COc1cccc(CC(=N)N)c1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:14][CH2:15][OH:16].[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:10][C:11]#[N:12])[cH:7][cH:8][cH:9]1.[ClH:1].[NH3:13]>>[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:10][C:11](=[NH:12])[NH2:13])[cH:7][cH:8][cH:9]1.[ClH:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CC#N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cccc(CC(=N)N)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |